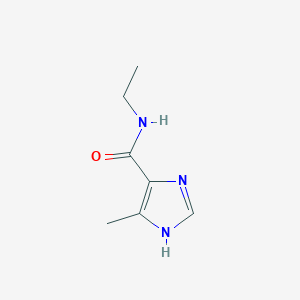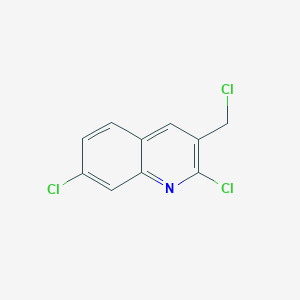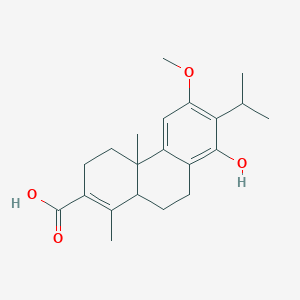
Triptonoditerpenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triptonoditerpenic acid (TND) is a natural product that belongs to the diterpene family. It is found in the Tripterygium wilfordii Hook. f. plant, which is commonly known as "Thunder God Vine." TND has been used in traditional Chinese medicine for centuries due to its anti-inflammatory and immunosuppressive properties. In recent years, TND has gained attention from the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Triptonoditerpenic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunosuppressive, antitumor, and antiviral properties. Triptonoditerpenic acid has been tested in vitro and in vivo for its efficacy against various diseases, including rheumatoid arthritis, multiple sclerosis, cancer, and viral infections.
Mécanisme D'action
Triptonoditerpenic acid exerts its pharmacological effects by modulating various signaling pathways. It inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity. Triptonoditerpenic acid also inhibits the activation of T cells and the production of cytokines, which are involved in the immune response. Additionally, Triptonoditerpenic acid has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
Triptonoditerpenic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Triptonoditerpenic acid also inhibits the proliferation of T cells and the production of antibodies. In cancer cells, Triptonoditerpenic acid induces apoptosis and inhibits angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
Triptonoditerpenic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects are well-documented. However, Triptonoditerpenic acid has some limitations. It is highly toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, Triptonoditerpenic acid has poor solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for Triptonoditerpenic acid research. One area of interest is the development of Triptonoditerpenic acid derivatives with improved pharmacological properties. Another area of interest is the identification of the molecular targets of Triptonoditerpenic acid and the elucidation of its mechanism of action. Additionally, Triptonoditerpenic acid has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Conclusion
In conclusion, Triptonoditerpenic acid is a natural product with potential therapeutic applications. It has anti-inflammatory, immunosuppressive, antitumor, and antiviral properties, and its mechanism of action involves the modulation of various signaling pathways. Triptonoditerpenic acid can be synthesized in the laboratory using various methods, and its pharmacological effects are well-documented. However, Triptonoditerpenic acid has some limitations, including its toxicity at high concentrations and poor solubility in water. Further research is needed to determine the efficacy and safety of Triptonoditerpenic acid in humans and to identify its molecular targets and mechanism of action.
Méthodes De Synthèse
Triptonoditerpenic acid can be obtained from the Tripterygium wilfordii Hook. f. plant. However, the extraction process is challenging and time-consuming. Alternatively, Triptonoditerpenic acid can be synthesized in the laboratory using various methods. The most common method is the acid-catalyzed cyclization of geranylgeranyl pyrophosphate. This method yields Triptonoditerpenic acid with a purity of up to 98%.
Propriétés
Numéro CAS |
139953-20-1 |
|---|---|
Nom du produit |
Triptonoditerpenic acid |
Formule moléculaire |
C21H28O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
8-hydroxy-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C21H28O4/c1-11(2)18-17(25-5)10-16-14(19(18)22)6-7-15-12(3)13(20(23)24)8-9-21(15,16)4/h10-11,15,22H,6-9H2,1-5H3,(H,23,24) |
Clé InChI |
GEFDLNPXEXVTCP-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC2(C1CCC3=C(C(=C(C=C32)OC)C(C)C)O)C)C(=O)O |
SMILES canonique |
CC1=C(CCC2(C1CCC3=C(C(=C(C=C32)OC)C(C)C)O)C)C(=O)O |
Synonymes |
triptonoditerpenic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



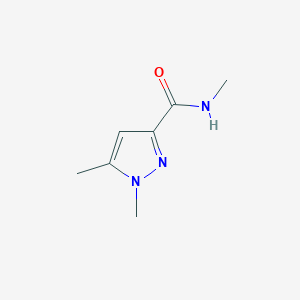
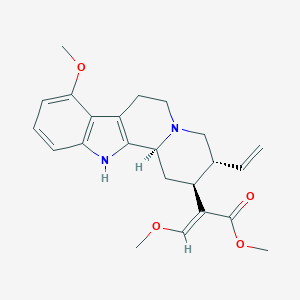
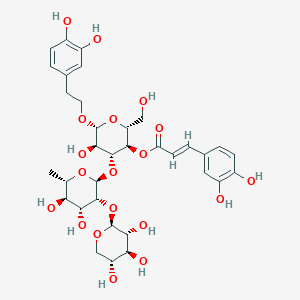
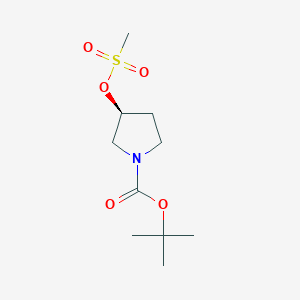
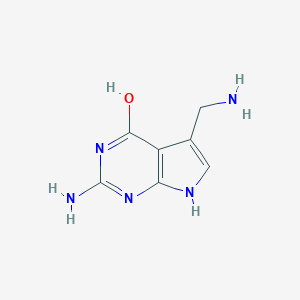
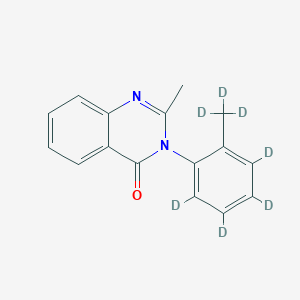
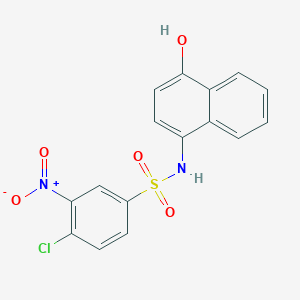
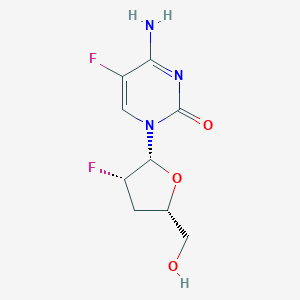
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)
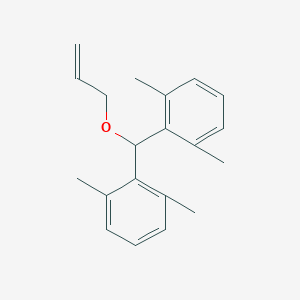
![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)

